Pal-VGVAPG (acetate)

Description

Properties

Molecular Formula |

C40H72N6O10 |

|---|---|

Molecular Weight |

797.0 g/mol |

IUPAC Name |

acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C38H68N6O8.C2H4O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22-30(45)42-33(26(2)3)36(50)39-24-31(46)43-34(27(4)5)37(51)41-28(6)38(52)44-23-20-21-29(44)35(49)40-25-32(47)48;1-2(3)4/h26-29,33-34H,7-25H2,1-6H3,(H,39,50)(H,40,49)(H,41,51)(H,42,45)(H,43,46)(H,47,48);1H3,(H,3,4)/t28-,29-,33-,34-;/m0./s1 |

InChI Key |

SIISFKOUPBJFOQ-GYMHTHMWSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O.CC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Pal-VGVAPG (Acetate): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pal-VGVAPG (acetate), also known as Palmitoyl Hexapeptide-12, is a synthetic lipopeptide that has emerged as a significant molecule in dermatological and biomedical research.[1] Its design is bio-inspired, derived from a repeating sequence found in elastin, a key protein of the extracellular matrix (ECM). This guide provides an in-depth overview of the discovery, synthesis, and biological activity of Pal-VGVAPG, with a focus on the technical details relevant to researchers in the field.

Discovery and Rationale

The discovery of Pal-VGVAPG is rooted in the understanding of elastin degradation and the resulting biological activity of elastin-derived peptides (EDPs). During the natural aging process or in certain pathological conditions, elastin fibers are broken down, releasing smaller peptide fragments.[2] One of the most studied of these fragments is the hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), which is a repeating motif in the elastin protein.[2]

Initial research demonstrated that the VGVAPG peptide itself possesses chemotactic properties, attracting fibroblasts and monocytes to sites of tissue injury, thereby playing a role in wound healing and tissue repair.[3] However, the therapeutic potential of the unmodified peptide is limited by its suboptimal skin penetration and stability. To overcome these limitations, the VGVAPG sequence was conjugated to palmitic acid, a 16-carbon fatty acid. This lipid tail enhances the lipophilicity of the peptide, significantly improving its ability to penetrate the skin barrier and interact with cell membranes. This modification led to the creation of Pal-VGVAPG, a more potent and bioavailable molecule.

Synthesis of Pal-VGVAPG (Acetate)

The synthesis of Pal-VGVAPG is a multi-step process that involves the initial solid-phase synthesis of the VGVAPG peptide, followed by the conjugation of palmitic acid, and subsequent purification and characterization.

Solid-Phase Peptide Synthesis (SPPS) of VGVAPG

The VGVAPG hexapeptide is synthesized using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology. This approach allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of VGVAPG

-

Resin Selection and Swelling: A Rink Amide resin is commonly used to obtain a C-terminal amide upon cleavage. The resin is swelled in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for several hours to ensure optimal reaction conditions.

-

Fmoc Deprotection: The synthesis begins with the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin. A solution of 20% piperidine in DMF is added to the resin and agitated for a specified period (e.g., 2 x 10 minutes) to expose the free amine group.

-

Amino Acid Coupling: The first Fmoc-protected amino acid, Glycine (Fmoc-Gly-OH), is activated and coupled to the resin. A common activation method involves using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. The activated amino acid is then added to the resin and allowed to react for a set time (e.g., 1-2 hours).

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the VGVAPG sequence (Proline, Alanine, Valine, Glycine, Valine).

-

Cleavage from Resin: Once the peptide chain is complete, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are simultaneously removed. A cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the primary cleavage agent and scavengers (e.g., water, triisopropylsilane) to prevent side reactions, is added to the resin. The reaction is allowed to proceed for a few hours.

-

Peptide Precipitation and Lyophilization: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude VGVAPG peptide as a white powder.

N-Palmitoylation

The final step in the synthesis of the active molecule is the conjugation of palmitic acid to the N-terminus of the VGVAPG peptide.

Experimental Protocol: N-Palmitoylation of VGVAPG

-

Activation of Palmitic Acid: Palmitic acid is activated using a coupling reagent such as HBTU or HATU and a base like DIEA in a suitable solvent like DMF.

-

Coupling Reaction: The crude VGVAPG peptide is dissolved in DMF, and the activated palmitic acid solution is added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by techniques like HPLC.

-

Purification: The crude Pal-VGVAPG is then purified to remove unreacted starting materials and byproducts.

Purification and Characterization

Purification is a critical step to ensure the high purity of the final product, which is essential for biological studies.

Experimental Protocol: Purification and Characterization

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude Pal-VGVAPG is purified using preparative RP-HPLC. A C18 column is typically used, and the peptide is eluted with a gradient of acetonitrile in water, both containing a small amount of TFA (e.g., 0.1%) to improve peak shape. Fractions are collected and analyzed for purity.

-

Characterization: The purified Pal-VGVAPG is characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product.

-

Analytical RP-HPLC: The purity of the final product is assessed by analytical RP-HPLC, ideally showing a single major peak.

-

Biological Activity and Mechanism of Action

Pal-VGVAPG exerts its biological effects primarily through its interaction with the Elastin Receptor Complex (ERC) on the surface of various cell types, most notably dermal fibroblasts.[4][5] The ERC is a heterotrimeric receptor composed of three subunits: Elastin Binding Protein (EBP), Protective Protein/Cathepsin A (PPCA), and Neuraminidase-1 (NEU1).[4][5]

Signaling Pathway

The binding of Pal-VGVAPG to the EBP subunit of the ERC initiates a cascade of intracellular signaling events. This signaling is thought to proceed through a G-protein coupled mechanism, leading to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[4][6] Activated ERK1/2 can then translocate to the nucleus and regulate the expression of various genes involved in cell proliferation and extracellular matrix synthesis. Additionally, some studies suggest the involvement of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in the cellular response to VGVAPG.[2][7]

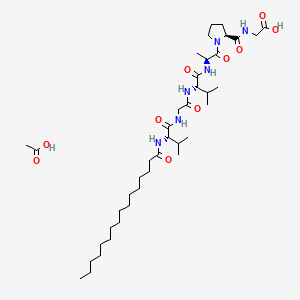

Caption: Pal-VGVAPG Signaling Pathway

Cellular Effects

The primary cellular effects of Pal-VGVAPG are the stimulation of fibroblast proliferation and the increased synthesis of key extracellular matrix components.

Pal-VGVAPG has been shown to stimulate the proliferation of human dermal fibroblasts, which is a crucial aspect of skin regeneration and repair.

Experimental Protocol: Fibroblast Proliferation Assay (MTT Assay)

-

Cell Seeding: Human dermal fibroblasts are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Pal-VGVAPG (acetate) or a vehicle control. The cells are then incubated for a set period (e.g., 24-72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

A key function of Pal-VGVAPG is its ability to upregulate the production of collagen and elastin by fibroblasts, which helps to improve skin firmness and elasticity.

Experimental Protocol: Collagen Synthesis Assay (Sirius Red Assay)

-

Cell Culture and Treatment: Human dermal fibroblasts are cultured to confluency in multi-well plates and then treated with various concentrations of Pal-VGVAPG (acetate) in a serum-free medium for a specified duration (e.g., 24-48 hours).

-

Fixation: The cell layer is washed with PBS and then fixed with a suitable fixative (e.g., ethanol/acetic acid solution or Kahle's fixative).[8][9]

-

Staining: The fixed cells are stained with a solution of Sirius Red dye, which specifically binds to collagen.[8][9][10][11][12]

-

Washing: Unbound dye is removed by washing with acidified water or a dilute HCl solution.[9][12]

-

Elution: The collagen-bound dye is eluted using a basic solution (e.g., 0.1 M NaOH).[9]

-

Quantification: The absorbance of the eluted dye is measured using a microplate reader at a wavelength of around 540 nm. The amount of collagen is quantified by comparing the absorbance to a standard curve of known collagen concentrations.[8][10]

Data Summary

The following tables summarize the key chemical and biological data for Pal-VGVAPG (acetate).

Table 1: Physicochemical Properties of Pal-VGVAPG (Acetate)

| Property | Value |

| Molecular Formula | C38H68N6O8 · xC2H4O2 |

| Molecular Weight | ~737.0 g/mol |

| Appearance | White solid |

| Purity (typical) | ≥98% |

Table 2: Biological Activity of Pal-VGVAPG

| Activity | Cell Type | Assay | Result |

| Chemotaxis | Fibroblasts, Monocytes | Boyden Chamber | Increased cell migration |

| Proliferation | Human Dermal Fibroblasts | MTT Assay | Dose-dependent increase in cell viability |

| Collagen Synthesis | Human Dermal Fibroblasts | Sirius Red Assay | Increased collagen production |

| Elastin Synthesis | Human Dermal Fibroblasts | ELISA/qPCR | Upregulation of elastin gene expression and protein synthesis |

Conclusion

Pal-VGVAPG (acetate) is a well-characterized synthetic lipopeptide with significant potential in skin research and development. Its discovery was a result of a rational design approach, building upon the known biological activity of the natural elastin-derived peptide VGVAPG. The synthesis of Pal-VGVAPG is achievable through standard solid-phase peptide synthesis and subsequent lipidation, followed by robust purification and characterization methods. Its mechanism of action, centered around the activation of the Elastin Receptor Complex and downstream signaling pathways, leads to beneficial cellular responses such as increased fibroblast proliferation and extracellular matrix synthesis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising molecule.

References

- 1. Pal-VGVAPG (acetate) | Benchchem [benchchem.com]

- 2. Elastin-derived peptide VGVAPG affects the proliferation of mouse cortical astrocytes with the involvement of aryl hydrocarbon receptor (Ahr), peroxisome proliferator-activated receptor gamma (Pparγ), and elastin-binding protein (EBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation by elastin peptide VGVAPG of cell proliferation and elastin expression in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases [frontiersin.org]

- 5. The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction between the Elastin Peptide VGVAPG and Human Elastin Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The elastin-derived peptide (VGVAPG) activates autophagy in neuroblastoma (SH-SY5Y) cells via peroxisome proliferator-activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. activeconceptsllc.com [activeconceptsllc.com]

- 9. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. activeconceptsllc.com [activeconceptsllc.com]

- 11. chondrex.com [chondrex.com]

- 12. med.emory.edu [med.emory.edu]

Pal-VGVAPG Mechanism of Action in Fibroblasts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic lipopeptide Palmitoyl-Valyl-Glycyl-Valyl-Alanyl-Prolyl-Glycine (Pal-VGVAPG) has emerged as a significant modulator of fibroblast activity and extracellular matrix (ECM) homeostasis. Derived from a repeating sequence in elastin, this peptide demonstrates a range of biological effects, including chemotaxis, proliferation, and the stimulation of ECM protein synthesis. This technical guide provides a comprehensive overview of the core mechanism of action of Pal-VGVAPG in fibroblasts, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and development in tissue regeneration and dermatology.

Introduction

Pal-VGVAPG is a synthetic peptide created by attaching a palmitoyl group to the N-terminus of the VGVAPG hexapeptide, a sequence repeated multiple times in tropoelastin.[1] This lipid modification enhances its bioavailability and ability to penetrate the skin barrier.[1] In fibroblasts, the primary cells responsible for ECM production, Pal-VGVAPG mimics the action of natural elastin-derived peptides (EDPs), which are generated during elastin degradation.[1] These peptides are not merely byproducts but act as signaling molecules that influence cellular behavior.[1] This guide delves into the intricate mechanisms by which Pal-VGVAPG exerts its effects on fibroblasts, focusing on its impact on cell behavior and ECM synthesis.

Core Mechanisms of Action

The biological activities of Pal-VGVAPG in fibroblasts are multifaceted, primarily involving cell migration, proliferation, and the modulation of ECM components.

Chemotaxis and Cell Migration

The VGVAPG sequence is a potent chemoattractant for fibroblasts.[1] Studies have demonstrated that this peptide can guide fibroblast migration, a critical process in wound healing and tissue remodeling.[1]

Fibroblast Proliferation

Pal-VGVAPG has been shown to stimulate fibroblast proliferation.[1] This effect is crucial for increasing the cell population at sites of tissue repair and regeneration.

Quantitative Data on Fibroblast Activity

The following tables summarize the quantitative effects of Pal-VGVAPG and its non-lipidated counterpart, VGVAPG, on fibroblast activity based on available in vitro data.

| Parameter | Cell Type | Peptide | Concentration | Observed Effect | Magnitude of Effect | Assay Method |

| Proliferation | Fibroblasts | Pal-VGVAPG | Not Specified | Increased activity | 30% increase in cell culture models[1] | Not Specified |

| Chemotaxis | Fibroblasts | VGVAPG | ~10⁻⁸ M | Chemotactic for fibroblasts | Substantial (half or greater) relative to maximum response to platelet-derived growth factor[2] | Not Specified |

| Chemotaxis | Lewis lung carcinoma cells (M27) | VGVAPG | 5 nM | Potent chemotaxis | Maximal chemotactic response | 48-microwell chemotaxis chambers[1] |

| Parameter | Cell Type | Peptide | Concentration | Observed Effect | Magnitude of Effect | Assay Method |

| Collagen Type I (COL1A1) Gene Expression | Normal Human Dermal Fibroblasts | Collagen Peptides (for reference) | 0.01% (100 µg/mL) | Significantly increased COL1A1 gene expression | 108.4 ± 7.6% increase[3][4] | RT-qPCR |

| Collagen Type I (COL1A1) Gene Expression | Normal Human Dermal Fibroblasts | Collagen Peptides (for reference) | 1% (10,000 µg/mL) | Significantly increased COL1A1 gene expression | 60.5 ± 7.9% increase[3][4] | RT-qPCR |

| Elastin (ELN) Gene Expression | Normal Human Dermal Fibroblasts | Collagen Peptides (for reference) | 0.01% (100 µg/mL) | Significantly increased ELN gene expression | 35.2 ± 13.2% increase[3][4] | RT-qPCR |

| Elastin (ELN) Gene Expression | Normal Human Dermal Fibroblasts | Collagen Peptides (for reference) | 1% (10,000 µg/mL) | Significantly increased ELN gene expression | 42.1 ± 10.1% increase[3][4] | RT-qPCR |

Note: Quantitative data for the direct effect of Pal-VGVAPG on collagen and elastin synthesis in fibroblasts is limited in the reviewed literature. The data on collagen peptides is provided for reference to illustrate typical magnitudes of effect observed in similar studies.

Signaling Pathways

Pal-VGVAPG initiates its effects by binding to the Elastin Receptor Complex (ERC) on the fibroblast cell surface. This interaction triggers a cascade of intracellular signaling events.

Elastin Receptor Complex (ERC) Activation

The ERC is a heterotrimeric receptor that includes the Elastin Binding Protein (EBP), a spliced variant of β-galactosidase. The VGVAPG sequence is a known ligand for this receptor.[5]

Downstream Signaling Cascade

Binding of Pal-VGVAPG to the ERC is thought to activate a G-protein-coupled signaling pathway. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

Furthermore, evidence suggests the involvement of the MEK/ERK (MAPK) pathway in mediating the effects of elastin-derived peptides. This pathway is a central regulator of cell proliferation and differentiation.

Caption: Pal-VGVAPG signaling cascade in fibroblasts.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Pal-VGVAPG on fibroblasts.

Fibroblast Proliferation Assay (Resazurin Reduction Assay)

This protocol assesses cell viability and proliferation based on the metabolic reduction of resazurin.[6]

Materials:

-

Human dermal fibroblasts

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pal-VGVAPG peptide stock solution

-

Resazurin sodium salt solution

-

96-well microplates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed human dermal fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Pal-VGVAPG in complete culture medium to achieve the desired final concentrations.

-

Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of Pal-VGVAPG. Include a vehicle control (medium without peptide).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

At each time point, add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence or absorbance of the resorufin product using a microplate reader (typically at 570 nm excitation and 590 nm emission).

-

Calculate cell proliferation as a percentage of the vehicle control.

Caption: Fibroblast proliferation assay workflow.

Fibroblast Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the directional migration of fibroblasts toward a chemoattractant.

Materials:

-

Human dermal fibroblasts

-

Serum-free culture medium

-

Pal-VGVAPG peptide

-

Boyden chambers with polycarbonate membranes (e.g., 8 µm pore size)

-

Fibronectin (for coating membranes)

-

Calcein-AM or similar fluorescent dye for cell labeling

Procedure:

-

Coat the underside of the Boyden chamber membranes with fibronectin and allow them to dry.

-

Harvest fibroblasts and resuspend them in serum-free medium.

-

Label the fibroblasts with Calcein-AM according to the manufacturer's instructions.

-

In the lower chamber of the Boyden apparatus, add serum-free medium containing various concentrations of Pal-VGVAPG. Include a negative control (serum-free medium alone) and a positive control (e.g., PDGF).

-

Place the coated membrane over the lower chamber.

-

Add the labeled fibroblast suspension to the upper chamber.

-

Incubate the chambers for 4-6 hours at 37°C in a humidified incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a fluorescence microscope.

Quantification of Collagen and Elastin Gene Expression (RT-qPCR)

This protocol measures the mRNA levels of collagen and elastin to assess the effect of Pal-VGVAPG on their synthesis.[3][4]

Materials:

-

Human dermal fibroblasts

-

Complete culture medium

-

Pal-VGVAPG peptide

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for COL1A1, ELN, and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix

-

6-well plates

Procedure:

-

Seed fibroblasts in 6-well plates and grow to near confluence.

-

Treat the cells with Pal-VGVAPG at the desired concentrations for 24-48 hours.

-

Extract total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using specific primers for COL1A1, ELN, and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the untreated control.

Western Blot for ERK Activation

This protocol detects the phosphorylation of ERK as an indicator of MEK/ERK pathway activation.[7]

Materials:

-

Human dermal fibroblasts

-

Serum-free medium

-

Pal-VGVAPG peptide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Serum-starve fibroblasts for 12-24 hours.

-

Stimulate the cells with Pal-VGVAPG for various time points (e.g., 5, 15, 30, 60 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the antibody against total-ERK1/2 to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Conclusion

Pal-VGVAPG is a promising bioactive peptide with significant potential in skin regeneration and anti-aging applications. Its ability to stimulate fibroblast migration, proliferation, and ECM synthesis is mediated through specific signaling pathways initiated by the Elastin Receptor Complex. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced mechanisms of Pal-VGVAPG and to quantify its effects on fibroblast biology. Future research should focus on elucidating the complete signaling network and on conducting in vivo studies to validate the in vitro findings, ultimately paving the way for its therapeutic and cosmeceutical applications.

References

- 1. Pal-VGVAPG (acetate) | Benchchem [benchchem.com]

- 2. Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Elastin-derived peptide VGVAPG decreases differentiation of mouse embryo fibroblast (3T3-L1) cells into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Palmitoylated VGVAPG Peptide

Introduction

The palmitoylated VGVAPG peptide, also known as Palmitoyl Hexapeptide-12, is a synthetic lipopeptide of significant interest in dermatology, cosmetics, and tissue engineering. It is derived from a repeating sequence (Val-Gly-Val-Ala-Pro-Gly) found in elastin, a critical protein of the extracellular matrix (ECM) responsible for the elasticity and resilience of tissues like the skin, lungs, and arteries.[1][2][3] The core VGVAPG sequence is a known elastin-derived peptide (EDP) or "elastokine," which exhibits inherent biological activity.[2][3] The addition of a palmitoyl group, a C16 fatty acid, to the N-terminus of the VGVAPG peptide enhances its lipophilicity.[2][4] This modification improves its stability and facilitates penetration through the lipid barrier of the skin, increasing its bioavailability for interacting with dermal cells.[2][4][5] This guide provides a comprehensive overview of the molecular mechanisms, biological activities, and experimental validation of palmitoylated VGVAPG.

Mechanism of Action

The biological effects of the VGVAPG peptide are primarily mediated through its interaction with the Elastin Receptor Complex (ERC) on the cell surface.[6][7]

2.1 Elastin Receptor Complex (ERC) Binding The ERC is a heterotrimer composed of three subunits:

-

Elastin Binding Protein (EBP): A 67-kDa protein that is a spliced, catalytically inactive variant of β-galactosidase.[8][9] The VGVAPG sequence, particularly the GXXPG conformational motif which stabilizes a type VIII β-turn, binds with high affinity to the EBP.[2][3][8]

-

Neuraminidase-1 (Neu-1): This subunit possesses catalytic activity that is essential for downstream signaling.[6][8]

-

Protective Protein/Cathepsin A (PPCA): This component stabilizes the complex.[6]

Binding of VGVAPG to the EBP is believed to induce a conformational change in the complex, activating the sialidase activity of Neu-1 and initiating intracellular signaling cascades.[8]

2.2 Intracellular Signaling Pathways Upon receptor activation, VGVAPG stimulates several downstream signaling pathways, which can vary depending on the cell type.

-

MEK/ERK Pathway: In fibroblasts and melanoma cells, VGVAPG binding to the EBP activates the MEK/ERK signal transduction pathway, a critical cascade involved in cell proliferation and survival.[10]

-

RhoA-GTPase Pathway: In vascular smooth muscle cells, VGVAPG has been shown to induce myofibrillogenesis through a pertussis toxin-sensitive G protein pathway that activates RhoA-GTPase, leading to actin polymerization.[11]

-

IGF-1 Receptor Cross-Activation: Studies suggest that xGVxxG peptides like VGVAPG can interact with the EBP, leading to the activation of c-Src kinase, which in turn cross-activates the adjacent Insulin-like Growth Factor-1 Receptor (IGF-1R), promoting elastogenesis even without the IGF-1 ligand.[12]

-

Other Receptors: Research in astrocytes suggests the involvement of the Aryl Hydrocarbon Receptor (Ahr) and Peroxisome Proliferator-Activated Receptor gamma (Pparγ) in VGVAPG-stimulated proliferation, indicating a broader and more complex receptor interaction profile in different tissues.[13]

Key Biological Activities

The activation of intracellular signaling by palmitoylated VGVAPG leads to a range of biological responses, primarily related to tissue repair and remodeling.

3.1 Chemotaxis VGVAPG is a potent chemoattractant, guiding cells to sites of injury or remodeling.[2]

-

Fibroblasts: The peptide strongly attracts fibroblasts, the primary cells responsible for synthesizing the ECM.[1][5] This chemotactic activity is crucial for wound healing and skin regeneration.[1] Interestingly, the responsiveness of fibroblasts may depend on their differentiation status, suggesting the peptide selectively recruits mature, functional cells capable of elastin synthesis.[1]

-

Monocytes: VGVAPG also acts as a chemoattractant for monocytes, which are immune cells that play a role in inflammation and tissue cleanup.[5]

3.2 Cell Proliferation Studies have demonstrated that VGVAPG stimulates the proliferation of various cell types.

-

Fibroblasts: The hexapeptide has been shown to stimulate skin fibroblast proliferation, contributing to an increase in the cell population available for tissue repair.[1]

-

Other Cells: Proliferative effects have also been noted in mouse cortical astrocytes and certain cancer cell lines.[10][13][14]

3.3 Extracellular Matrix (ECM) Modulation Palmitoylated VGVAPG significantly influences the composition and organization of the extracellular matrix.

-

Elastin and Collagen Synthesis: By stimulating fibroblast activity, the peptide promotes the production of key ECM proteins, including elastin and collagen.[4][5][12] This leads to improved skin firmness and elasticity.[2][4]

-

Metalloproteinase (MMP) Upregulation: The VGVAPG sequence is known to upregulate the expression of matrix metalloproteinases (MMPs), such as MMP-2.[2][9] MMPs are enzymes that degrade ECM components. While this may seem counterintuitive, their activity is essential for the remodeling of damaged tissue, clearing debris to make way for the deposition of new, organized matrix proteins.[6][9]

-

Tissue Inhibitor of Metalloproteinases (TIMP) Expression: VGVAPG also modulates the expression of TIMPs, which are the natural inhibitors of MMPs. For instance, it has been shown to increase the expression of TIMP-2 and TIMP-3 in glial cells, suggesting a complex regulatory role in balancing ECM degradation and synthesis.[9]

Quantitative Data Summary

The following tables summarize quantitative findings from various in vitro studies on the VGVAPG peptide.

Table 1: Effects of VGVAPG on Gene Expression in Mouse Glial Cells (Data sourced from a 6-hour exposure study)

| Gene | VGVAPG Concentration | Change in mRNA Expression (%) | Citation |

| MMP-2 | 50 nM | -17.7% | [9] |

| 1 µM | -16.3% | [9] | |

| MMP-9 | 50 nM | -33.9% | [9] |

| 1 µM | -44.9% | [9] | |

| TIMP-2 | 50 nM | +36.8% | [9] |

| 1 µM | +41.5% | [9] | |

| 50 µM | +20.3% | [9] | |

| TIMP-3 | 50 nM | +22.7% | [9] |

| 1 µM | +26.3% | [9] | |

| TIMP-4 | 1 µM | -19.7% | [9] |

| 50 µM | +22.6% | [9] |

Table 2: Effects of VGVAPG on Adipocyte Differentiation and Proliferation (Data sourced from studies on 3T3-L1 and mouse astrocyte cells)

| Assay / Marker | Cell Type | VGVAPG Concentration | Observation | Citation |

| Lipid Accumulation | 3T3-L1 preadipocytes | 10 nM | Decreased lipid accumulation | [15] |

| Pref-1, serpin E1, adiponectin | 3T3-L1 preadipocytes | 10 nM | Increased expression | [15] |

| VEGF, resistin | 3T3-L1 preadipocytes | 10 nM | Decreased expression | [15] |

| Ki67 Protein Level | 3T3-L1 preadipocytes | 1 nM - 100 µM | Increased expression | [15] |

| Cell Metabolism/Proliferation | Mouse Astrocytes | 10 nM, 1 µM | Increased metabolism (FBS-dependent) | [13] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are synthesized protocols for key experiments used to characterize the activity of palmitoylated VGVAPG.

5.1 Cell Culture

-

Cell Lines: Human dermal fibroblasts (HDF), mouse cortical astrocytes, or 3T3-L1 preadipocytes are commonly used.

-

Media: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. For specific experiments, FBS concentration may be reduced to 1% to minimize confounding effects from serum growth factors.[13]

5.2 Cell Proliferation Assay (Resazurin Reduction Method) This assay measures cell metabolic activity, which is an indicator of proliferation.

-

Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Pal-VGVAPG (e.g., 1 nM to 100 µM) or a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours).

-

Assay: Remove the treatment medium and replace it with 100 µL of fresh medium containing 10% resazurin solution.

-

Measurement: Incubate for 2-4 hours at 37°C. Measure the fluorescence of the reduced product (resorufin) using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[15]

-

Analysis: Calculate the percentage of proliferation relative to the vehicle control.

5.3 Chemotaxis Assay (Boyden Chamber Method) This assay quantifies the directed migration of cells toward a chemoattractant.

-

Chamber Setup: Use a Boyden chamber or a multi-well insert system with a porous membrane (e.g., 8 µm pores).

-

Chemoattractant: Add medium containing Pal-VGVAPG to the lower chamber. Add medium with a vehicle control to separate wells. A known chemoattractant like platelet-derived growth factor (PDGF) can be used as a positive control.[5]

-

Cell Seeding: Suspend cells (e.g., fibroblasts) in serum-free medium and seed them into the upper chamber (the insert).

-

Incubation: Incubate the chamber for 4-6 hours at 37°C to allow cells to migrate through the membrane.

-

Fixation and Staining: Remove the inserts. Scrape off non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface with methanol and stain with a solution like Giemsa or DAPI.

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope.

-

Analysis: Compare the number of migrated cells in the Pal-VGVAPG-treated wells to the vehicle control.

5.4 Gene Expression Analysis (RT-qPCR) This technique measures changes in the mRNA levels of target genes.

-

Cell Treatment: Culture cells in 6-well plates and treat with Pal-VGVAPG for a specified time (e.g., 3, 6, or 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers (for targets like MMP2, TIMP2, ELN, COL1A1), and a fluorescent dye like SYBR Green. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

5.5 Protein Quantification (ELISA) This method quantifies the amount of a specific protein in a sample.

-

Sample Preparation: Treat cells as described above. Prepare cell lysates or collect the conditioned medium.

-

Assay: Use a commercial sandwich ELISA kit specific for the target protein (e.g., Ki67, IL-1β).[15]

-

Procedure: Add standards and samples to wells pre-coated with a capture antibody. Incubate to allow the protein to bind.

-

Detection: Wash the wells and add a biotinylated detection antibody, followed by an avidin-horseradish peroxidase (HRP) conjugate.

-

Substrate: Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Measurement: Stop the reaction and measure the absorbance at 450 nm.

-

Analysis: Determine the protein concentration in the samples by comparing their absorbance to the standard curve.

Summary of Biological Effects

The multifaceted activities of palmitoylated VGVAPG converge on the overarching function of promoting tissue homeostasis and repair, particularly in the skin. Its ability to recruit key cells, stimulate their proliferation, and orchestrately modulate the synthesis and remodeling of the extracellular matrix makes it a powerful bioactive agent.

Conclusion

Palmitoylated VGVAPG is a well-characterized bioactive peptide with significant potential for applications in regenerative medicine and dermatology. Its mechanism of action, centered on the Elastin Receptor Complex, triggers pro-remodeling cellular responses including chemotaxis, proliferation, and balanced modulation of the extracellular matrix. The addition of the palmitoyl moiety successfully overcomes the delivery barrier of the skin, making it an effective agent for topical applications aimed at improving skin elasticity, tone, and overall appearance.[2] The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this potent elastokine.

References

- 1. biotechpeptides.com [biotechpeptides.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural characterization of VGVAPG, an elastin-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biopeptide EL™ | Cosmetic Ingredients Guide [ci.guide]

- 5. corepeptides.com [corepeptides.com]

- 6. Frontiers | Elastin Structure, Synthesis, Regulatory Mechanism and Relationship With Cardiovascular Diseases [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Interaction between the Elastin Peptide VGVAPG and Human Elastin Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Elastin-Derived Peptide VGVAPG on Matrix Metalloprotease-2 and -9 and the Tissue Inhibitor of Metalloproteinase-1, -2, -3 and -4 mRNA Expression in Mouse Cortical Glial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The elastin peptide (VGVAPG)3 induces the 3D reorganisation of PML-NBs and SC35 speckles architecture, and accelerates proliferation of fibroblasts and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elastin induces myofibrillogenesis via a specific domain, VGVAPG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Elastin-derived peptide VGVAPG affects the proliferation of mouse cortical astrocytes with the involvement of aryl hydrocarbon receptor (Ahr), peroxisome proliferator-activated receptor gamma (Pparγ), and elastin-binding protein (EBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of the elastin-derived peptides (VGVAPG and VVGPGA) on breast (MCF-7) and lung (A549) cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Elastin-derived peptide VGVAPG decreases differentiation of mouse embryo fibroblast (3T3-L1) cells into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Pal-VGVAPG elastin receptor complex interaction

An In-Depth Technical Guide on the Interaction of Pal-VGVAPG with the Elastin Receptor Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The degradation of elastin, a critical extracellular matrix protein responsible for tissue elasticity, releases bioactive peptides known as elastokines.[1][2][3] These peptides, including the well-characterized hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), are not merely inert byproducts but active signaling molecules implicated in a range of physiological and pathological processes such as aging, cancer progression, atherosclerosis, and inflammation.[1][2][3][4][5] The palmitoylated form of this peptide, Pal-VGVAPG, exhibits enhanced skin penetration and stability, making it a subject of significant interest in dermatology and pharmacology.[6][7] This technical guide provides a comprehensive overview of the interaction between Pal-VGVAPG and its primary receptor, the Elastin Receptor Complex (ERC), detailing the molecular mechanisms, signaling sequelae, and the experimental methodologies used to elucidate these interactions.

The Elastin Receptor Complex (ERC)

The Elastin Receptor Complex is a heterotrimeric cell surface receptor that plays a pivotal role in mediating the biological effects of elastokines.[3][4][8][9][10]

Composition of the ERC

The ERC is composed of three main subunits:

-

Elastin Binding Protein (EBP): A 67 kDa peripheral protein that is a spliced, enzymatically inactive variant of β-galactosidase.[1][4][11] It is the primary binding site for elastokines containing the xGxxPG consensus sequence, such as VGVAPG.[4][8][11] EBP possesses two distinct binding sites: one for elastin peptides and another for galactosugars.[1]

-

Protective Protein/Cathepsin A (PPCA): A 55 kDa protein that associates with EBP and Neuraminidase-1.[1][4][8]

-

Neuraminidase-1 (NEU1): A 61 kDa transmembrane sialidase that is catalytically activated upon elastokine binding to EBP.[1][4][8] NEU1 activation is essential for the transduction of downstream signals.[11][12]

Pal-VGVAPG and its Interaction with the ERC

The VGVAPG sequence is a repeating motif found in tropoelastin, the precursor to elastin.[11][13] Its interaction with the ERC is a critical step in initiating a cascade of cellular responses. The palmitoyl moiety of Pal-VGVAPG enhances its lipophilicity, facilitating its passage through the skin's lipid barrier and interaction with cell membranes.[6]

Binding Mechanism

The VGVAPG peptide adopts a type VIII β-turn structure, which is crucial for its recognition and binding to the EBP subunit of the ERC.[4][8][14] Molecular modeling and site-directed mutagenesis studies have identified key amino acid residues on EBP that are critical for this interaction:

-

Gln-97 and Asp-98: These residues are involved in defining the binding pocket for VGVAPG.[6][11]

-

Leu-103, Arg-107, and Glu-137: These residues are thought to directly interact with the VGVAPG peptide, stabilizing the complex.[11]

Binding of galactosugars, such as lactose, to a separate site on EBP can induce a conformational change that leads to the release of bound elastokines and the dissociation of EBP from the complex, thereby inhibiting ERC-mediated signaling.[1][8][11]

Quantitative Data on Pal-VGVAPG-ERC Interaction

| Parameter | Cell Type/Model | Value | Observation | Reference |

| Chemotaxis | Fibroblasts | ~10⁻⁸ M | Attraction of fibroblasts | [6] |

| MMP-1 Luciferase Promoter Activation | Transfected COS-7 cells | 150 µg/ml | Stimulation of MMP-1 promoter activity | [11] |

| MMP-2 and MT1-MMP Expression | Melanoma cell lines (M1Dor and M3Da) | 100.28 or 401.14 µM | Increased expression and activation of MMP-2 and MT1-MMP | [15] |

| TIMP mRNA Expression | Mouse primary glial cells | 50 nM, 1 µM, 50 µM | Altered expression of TIMP-1, -2, -3, and -4 | [15] |

| Cytokine Production | Ligamentum flavum cells, synovial cells, melanoma cell lines | Not specified | Increased production of IL-1α, IL-1β, and IL-6 | [16] |

Downstream Signaling Pathways

The binding of Pal-VGVAPG to the ERC initiates a series of intracellular signaling events, primarily driven by the activation of NEU1.[12] These pathways are crucial for the diverse biological effects attributed to elastokines.

Key Signaling Cascades

Several key signaling pathways have been identified downstream of ERC activation:

-

Gαi Protein-Coupled Signaling: The ERC is thought to couple to Gαi proteins, leading to downstream effector activation.[10][17]

-

MAPK/ERK Pathway: Activation of the Ras-Raf-MEK-ERK1/2 cascade is a common outcome of ERC stimulation, leading to changes in gene expression, including the upregulation of matrix metalloproteinases (MMPs).[1][10]

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is also activated, playing a role in cell survival and proliferation.[17][18]

-

PI3Kγ and ROS Production: In monocytes, the activation of PI3Kγ and neuraminidase is involved in reactive oxygen species (ROS) production and cell migration.[12]

-

PLC and NF-κB Signaling: The activation of Phospholipase C (PLC) and the subsequent activation of the transcription factor NF-κB are implicated in the immune modulatory functions of the ERC.[18]

-

Receptor Transactivation: NEU1-mediated desialylation of other cell surface receptors, such as the insulin receptor, can modulate their activity, suggesting a mechanism for receptor crosstalk.[13][17]

Visualization of Signaling Pathways

Caption: Signaling pathways activated by Pal-VGVAPG binding to the ERC.

Experimental Protocols

A variety of experimental techniques are employed to study the interaction between Pal-VGVAPG and the ERC and its downstream consequences.

Binding and Interaction Studies

-

Homology Modeling and Docking: Computational modeling is used to predict the three-dimensional structure of EBP and simulate the docking of the VGVAPG peptide to identify potential binding sites and key interacting residues.[11]

-

Site-Directed Mutagenesis: To validate the predictions from molecular modeling, specific amino acid residues in the EBP are mutated.[11] The effect of these mutations on VGVAPG binding and subsequent signaling is then assessed.[11]

-

Co-immunoprecipitation: This technique can be used to study the interaction between the subunits of the ERC and to determine if Pal-VGVAPG binding influences these interactions.

Signaling Pathway Analysis

-

Luciferase Reporter Assays: To quantify the activation of specific signaling pathways, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a particular transcription factor (e.g., AP-1, which is downstream of the ERK pathway).[11] An increase in luciferase activity upon treatment with Pal-VGVAPG indicates pathway activation.[11]

-

Western Blotting: This method is used to detect the phosphorylation and thus activation of key signaling proteins such as ERK, Akt, and others.

-

Pharmacological Inhibition: Specific inhibitors of signaling molecules (e.g., neuraminidase inhibitors like DANA, PI3K inhibitors) are used to confirm the involvement of these pathways in the observed cellular responses to Pal-VGVAPG.[12]

Cellular Response Assays

-

Chemotaxis Assays: Modified Boyden chambers are used to assess the migratory response of cells, such as fibroblasts or monocytes, towards a gradient of Pal-VGVAPG.[6][10]

-

Cell Proliferation Assays: Techniques like MTT or BrdU incorporation assays are used to measure the effect of Pal-VGVAPG on cell proliferation.

-

Gene Expression Analysis (qPCR): Quantitative polymerase chain reaction is used to measure changes in the mRNA levels of genes that are regulated by ERC signaling, such as MMPs and their tissue inhibitors (TIMPs).[6][15]

-

siRNA Knockdown: To confirm the role of a specific protein, such as EBP, in mediating the effects of Pal-VGVAPG, small interfering RNA (siRNA) can be used to silence the expression of the corresponding gene.[6][15]

Experimental Workflow Visualization

Caption: A general experimental workflow for studying Pal-VGVAPG-ERC interaction.

Conclusion and Future Directions

The interaction between Pal-VGVAPG and the Elastin Receptor Complex is a complex process that triggers a multitude of intracellular signaling pathways, leading to diverse cellular responses. This interaction holds significant therapeutic potential, particularly in the fields of dermatology, wound healing, and the treatment of diseases associated with extracellular matrix remodeling.

Future research should focus on:

-

Determining high-resolution structures of the ERC in complex with Pal-VGVAPG to provide a more detailed understanding of the binding interface.

-

Elucidating the precise stoichiometry and spatial arrangement of the ERC subunits within the plasma membrane.

-

Further dissecting the crosstalk between the ERC and other cell surface receptors to understand the integrated cellular response to elastokines.

-

Developing specific antagonists and agonists for the ERC to modulate its activity for therapeutic benefit.

A deeper understanding of the Pal-VGVAPG-ERC interaction will undoubtedly pave the way for the development of novel therapeutic strategies targeting the complex biology of elastin-derived peptides.

References

- 1. Frontiers | The Elastin Receptor Complex: A Unique Matricellular Receptor with High Anti-tumoral Potential [frontiersin.org]

- 2. The role of elastin-derived peptides in human physiology and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elastin Fragmentation and the Elastin Receptor Complex in Aging Blood Vessels – Fight Aging! [fightaging.org]

- 4. The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elastin-Derived Peptides in the Central Nervous System: Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pal-VGVAPG (acetate) | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Interaction between the Elastin Peptide VGVAPG and Human Elastin Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Elastin-Derived Peptides Are New Regulators of Insulin Resistance Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural characterization of VGVAPG, an elastin-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Impact of Elastin-Derived Peptide VGVAPG on Matrix Metalloprotease-2 and -9 and the Tissue Inhibitor of Metalloproteinase-1, -2, -3 and -4 mRNA Expression in Mouse Cortical Glial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elastin-derived peptide VGVAPG decreases differentiation of mouse embryo fibroblast (3T3-L1) cells into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Role of Pal-VGVAPG in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The palmitoylated hexapeptide, Pal-VGVAPG, a synthetic derivative of an elastin-repeat sequence, is emerging as a significant modulator of the extracellular matrix (ECM). This technical guide delves into the core functions of Pal-VGVAPG, providing a comprehensive overview of its mechanism of action, its impact on key ECM components, and the signaling pathways it orchestrates. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in the evaluation and application of this potent matrikine.

Introduction: Pal-VGVAPG, an Elastin-Derived Matrikine

Pal-VGVAPG is a lipopeptide composed of the repeating elastin hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG) N-terminally conjugated to palmitic acid. This lipid modification enhances its bioavailability and skin penetration. The VGVAPG sequence is a well-known elastokine, a bioactive peptide released during elastin degradation[1]. These elastokines, including Pal-VGVAPG, are not merely byproducts of ECM turnover but are active signaling molecules that influence cellular behavior, such as proliferation, migration, and ECM synthesis[1][2].

The primary receptor for the VGVAPG sequence is the 67-kDa Elastin-Binding Protein (EBP), a subunit of the Elastin Receptor Complex (ERC) found on the surface of various cells, including fibroblasts[1]. The binding of Pal-VGVAPG to the EBP initiates a cascade of intracellular signaling events that ultimately remodel the surrounding extracellular matrix.

Mechanism of Action: Signaling Pathways Activated by Pal-VGVAPG

Upon binding to the Elastin-Binding Protein (EBP), Pal-VGVAPG triggers a series of intracellular signaling cascades that converge on the regulation of genes involved in ECM remodeling. The key pathways implicated include the MEK/ERK pathway, and modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the Aryl Hydrocarbon Receptor (AhR).

MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK/ERK cascade, is a central signaling route activated by Pal-VGVAPG. This pathway is crucial for cell proliferation and the synthesis of ECM proteins. Activation of the MEK/ERK pathway in fibroblasts is known to be associated with increased production of collagen and other matrix components.

References

The Role of Palmitoyl-VGVAPG in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of structure and function of neurons. A complex interplay of factors, including neuroinflammation and oxidative stress, contributes to this neuronal demise. Emerging research has identified the elastin-derived peptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG) as a modulator of key cellular processes implicated in neurodegeneration. This technical guide provides an in-depth analysis of the existing research on VGVAPG in neurodegenerative disease models. While most studies have focused on the VGVAPG hexapeptide, we will also discuss its palmitoylated form, Pal-VGVAPG, and its potential implications for neuroprotective strategies. The addition of a palmitoyl group is known to enhance the permeation of peptides, a critical attribute for central nervous system therapeutics.[1]

Core Concept: VGVAPG and Its Cellular Interactions

VGVAPG is a repeating peptide sequence found in elastin, a key protein of the extracellular matrix.[2] Its degradation during aging or pathological conditions releases these peptides, which can then interact with cellular receptors to elicit biological responses.[3] The primary receptor for VGVAPG is the 67-kDa elastin-binding protein (EBP), which is part of the elastin receptor complex.[4][5] Upon binding, VGVAPG can initiate intracellular signaling cascades that influence a variety of cellular functions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of VGVAPG in cellular models relevant to neurodegeneration.

Table 1: Effects of VGVAPG on Inflammatory and Oxidative Stress Markers in Mouse Cortical Astrocytes

| Marker | Cell Type | VGVAPG Concentration | Exposure Time | Observed Effect | Reference |

| Caspase-1 Activity | Mouse Cortical Astrocytes | 1-100 nM | 24h | Increased by 55.35-130.21% | [1] |

| Caspase-1 Activity | Mouse Cortical Astrocytes | 1-100 nM | 48h | Increased by 26.31-36.83% | [1] |

| IL-1β Release | Mouse Cortical Astrocytes | 10 nM | 24h | Decreased | [3] |

| IL-1βR1 Protein Expression | Mouse Cortical Astrocytes | 10 nM | 24h & 48h | Decreased | [3] |

| NF-κB Protein Expression | Mouse Cortical Astrocytes | 10 nM | 48h | Decreased | [3] |

| SOD1 Protein Expression | Mouse Cortical Astrocytes | 10 nM | 24h & 48h | Increased | [3] |

| CAT Protein Expression | Mouse Cortical Astrocytes | 10 nM | 24h & 48h | Decreased | [3] |

| ROS Production | Mouse Primary Astrocytes | 100 pM - 100 µM | 6h & 24h | Increased | [6] |

Table 2: Effects of VGVAPG on Gene and Protein Expression in Mouse Cortical Glial Cells and SH-SY5Y Neuroblastoma Cells

| Gene/Protein | Cell Type | VGVAPG Concentration | Exposure Time | Observed Effect | Reference |

| Mmp-2 mRNA | Mouse Cortical Glial Cells | 50 nM, 1 µM | 6h | Decreased by 17.7% and 16.3% | [4] |

| Mmp-9 mRNA | Mouse Cortical Glial Cells | 50 nM, 1 µM | 6h | Decreased by 33.9% and 44.9% | [4] |

| Timp-1 mRNA | Mouse Cortical Glial Cells | 1 µM, 50 µM | 3h | Decreased by 70.2% and 69.2% | [4] |

| Timp-2 mRNA | Mouse Cortical Glial Cells | 50 nM, 1 µM, 50 µM | 6h | Increased by 36.8%, 41.5%, 20.3% | [4] |

| Timp-3 mRNA | Mouse Cortical Glial Cells | 50 nM, 1 µM | 6h | Increased by 22.7% and 26.3% | [4] |

| Timp-4 mRNA | Mouse Cortical Glial Cells | 1 µM, 50 µM | 3h | Increased by 140.66% and 147.0% | [4] |

| PPARγ Protein | SH-SY5Y Cells | 50 nM | 24h | Decreased by 11.33 pg/mL | |

| PPARγ Protein | SH-SY5Y Cells | 1 µM | 48h | Increased by 10.80 pg/mL | |

| CAT Protein | SH-SY5Y Cells | 1 µM | 24h | Decreased by 18.95 ng/mL | |

| CAT Protein | SH-SY5Y Cells | 50 nM, 1 µM | 48h | Decreased by 40.42 and 104.75 ng/mL |

Table 3: Effects of VGVAPG on Neuronal Cell Models

| Parameter | Cell Type | VGVAPG Concentration | Exposure Time | Observed Effect | Reference |

| ROS Level | Differentiated SH-SY5Y | 10 nM | 24h & 48h | Decreased by 52.69% | [7][8] |

| SOD Activity | Differentiated SH-SY5Y | 10 nM | 48h | Decreased | [7][8] |

| Caspase-3 Activity | Differentiated SH-SY5Y | 10 nM (with AGK2) | 48h | Increased by 35.17% | [7] |

| Acetylated-α-tubulin | Differentiated SH-SY5Y | 10 nM | 24h | Decreased by 19.68% | [7] |

| Neurite Length | Differentiated SH-SY5Y | 10 nM | 24h & 48h | Shortened | [8] |

| SIRT2 Protein Expression | Differentiated SH-SY5Y | 10 nM | 24h & 48h | Increased | [7][8] |

Experimental Protocols

Cell Culture and Treatment

-

Primary Mouse Astrocytes: Cortical astrocytes are isolated from newborn mice and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are exposed to varying concentrations of VGVAPG peptide for specified durations (e.g., 24 or 48 hours).[3]

-

SH-SY5Y Human Neuroblastoma Cells: SH-SY5Y cells are cultured in a similar medium to astrocytes. For differentiation into a neuronal phenotype, cells are often treated with retinoic acid for a period of days prior to experimental treatments with VGVAPG.[7][8]

-

Primary Mouse Glial Cells: Mixed glial cell cultures are prepared from the cerebral cortices of neonatal mice and maintained in DMEM/F12 with 10% FBS.[4]

Key Assays

-

Caspase Activity Assays: Caspase-1 and Caspase-3 activities are measured using colorimetric or fluorometric assay kits. These assays are based on the cleavage of a specific labeled substrate by the respective caspase, leading to a detectable signal that is proportional to the enzyme's activity.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Protein expression levels of cytokines (e.g., IL-1β), receptors (e.g., IL-1βR1), and other proteins of interest (e.g., SOD1, CAT, NF-κB, PPARγ) are quantified using specific ELISA kits. This technique involves capturing the target protein with a specific antibody and detecting it with a labeled secondary antibody.

-

Real-Time Quantitative PCR (RT-qPCR): To measure mRNA expression levels of genes like Mmp-2, Mmp-9, and Timps, total RNA is extracted from cells, reverse-transcribed into cDNA, and then subjected to PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The amount of amplified product is monitored in real-time to quantify the initial amount of mRNA.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are often assessed using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), the intensity of which can be measured to reflect ROS levels.[6]

-

Western Blotting: This technique is used to determine the relative abundance of specific proteins, such as acetylated-α-tubulin and SIRT2. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies.

-

Immunocytochemistry and Neurite Outgrowth Analysis: To visualize cellular morphology and neurite length, cells are fixed, permeabilized, and stained with antibodies against neuronal markers (e.g., β-III tubulin). Images are captured using microscopy, and neurite length can be quantified using image analysis software.

Signaling Pathways and Mechanisms of Action

The biological effects of VGVAPG are mediated through a network of signaling pathways. The following diagrams illustrate some of the key proposed mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Elastin-derived peptide VGVAPG affects the proliferation of mouse cortical astrocytes with the involvement of aryl hydrocarbon receptor (Ahr), peroxisome proliferator-activated receptor gamma (Pparγ), and elastin-binding protein (EBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Elastin-Derived Peptide VGVAPG Does Not Activate the Inflammatory Process in Mouse Cortical Astrocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Elastin-Derived Peptide VGVAPG on Matrix Metalloprotease-2 and -9 and the Tissue Inhibitor of Metalloproteinase-1, -2, -3 and -4 mRNA Expression in Mouse Cortical Glial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction between the Elastin Peptide VGVAPG and Human Elastin Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interaction Between Aging-Related Elastin-Derived Peptide (VGVAPG) and Sirtuin 2 and its Impact on Functions of Human Neuron Cells in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Structural Analysis of the VGVAPG Peptide Sequence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG) is a repeating sequence in elastin, a critical extracellular matrix protein responsible for the elasticity of various tissues.[1] As a primary product of elastin degradation, VGVAPG, also known as an elastokine, exhibits a range of biological activities, including chemotaxis for fibroblasts and monocytes, and the upregulation of matrix metalloproteinases (MMPs).[1][2] These activities are primarily mediated through its interaction with the Elastin Receptor Complex (ERC) on the cell surface.[3] Understanding the structural characteristics of VGVAPG and the signaling pathways it triggers is crucial for elucidating its role in physiological and pathological processes, and for the development of therapeutics targeting elastin-related diseases. This technical guide provides an in-depth analysis of the VGVAPG peptide, focusing on its structure, its interaction with the ERC, and the subsequent cellular signaling cascades. Detailed experimental protocols for the characterization of VGVAPG are also provided.

Structural Conformation of the VGVAPG Peptide

The biological activity of the VGVAPG peptide is intrinsically linked to its three-dimensional structure. While existing in an equilibrium of various conformations in solution, a predominant and functionally significant structure is the type VIII β-turn.[2][4] This conformation, spanning the GVAP sequence, is believed to be crucial for the peptide's interaction with its receptor.[2]

Spectroscopic Analysis: NMR and Circular Dichroism

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful techniques to study the solution conformation of peptides like VGVAPG.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the atomic-level structure of the peptide in solution.

-

Circular Dichroism (CD) Spectroscopy: Offers insights into the secondary structure content of the peptide, such as the presence of β-turns and random coil structures.

While detailed experimental studies have been conducted, a definitive, single conformation in solution has not been identified, suggesting a dynamic equilibrium between extended and folded structures.[2][4]

Computational Modeling: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a theoretical framework to understand the conformational landscape of VGVAPG in a simulated aqueous environment. These simulations have supported the experimental findings, showing that VGVAPG can adopt a folded conformation featuring a type VIII β-turn.[4]

The Elastin Receptor Complex (ERC) and VGVAPG Binding

The primary receptor for VGVAPG is the Elastin Receptor Complex (ERC), a heterotrimeric cell surface receptor.[5]

-

Elastin-Binding Protein (EBP): A 67-kDa peripheral protein that directly binds to the VGVAPG sequence.[3][6] This interaction is described as high affinity, though a specific dissociation constant (Kd) is not consistently reported in the literature.

-

Neuraminidase-1 (NEU1): A transmembrane sialidase whose catalytic activity is essential for ERC signaling.[5]

-

Protective Protein/Cathepsin A (PPCA): A protein that stabilizes NEU1.[5]

The binding of VGVAPG to EBP is thought to induce a conformational change in the ERC, leading to the activation of intracellular signaling pathways.

VGVAPG-Mediated Signaling Pathways

The interaction of VGVAPG with the ERC initiates a cascade of intracellular signaling events that modulate various cellular functions.

G-Protein and Tyrosine Kinase Activation

The ERC is linked to G-proteins, and VGVAPG binding leads to their activation. This, in turn, can activate downstream effector molecules, including tyrosine kinases such as Focal Adhesion Kinase (FAK) and c-Src.[7]

Mitogen-Activated Protein Kinase (MAPK) Pathway

A key pathway activated by VGVAPG is the MEK/ERK pathway. Activation of this pathway is implicated in the VGVAPG-induced regulation of cell proliferation and gene expression.[8]

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling

Recent studies have highlighted a connection between VGVAPG and the nuclear receptor PPARγ. VGVAPG has been shown to affect the expression and activity of PPARγ, suggesting a role for this pathway in mediating some of the peptide's biological effects, including the regulation of autophagy.[3][9]

Quantitative Data on VGVAPG Activity

The biological effects of VGVAPG have been quantified in various studies, particularly its influence on the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).

| Gene | Cell Type | VGVAPG Concentration | Time of Exposure | Change in mRNA Expression | Citation |

| MMP-2 | Mouse Cortical Glial Cells | 50 nM | 6 hours | ↓ 17.7% | [2] |

| MMP-2 | Mouse Cortical Glial Cells | 1 µM | 6 hours | ↓ 16.3% | [2] |

| MMP-9 | Mouse Cortical Glial Cells | 50 nM | 6 hours | ↓ 33.9% | [2] |

| MMP-9 | Mouse Cortical Glial Cells | 1 µM | 6 hours | ↓ 44.9% | [2] |

| TIMP-2 | Mouse Cortical Glial Cells | 50 nM | 6 hours | ↑ 36.8% | [2] |

| TIMP-2 | Mouse Cortical Glial Cells | 1 µM | 6 hours | ↑ 41.5% | [2] |

| TIMP-2 | Mouse Cortical Glial Cells | 50 µM | 6 hours | ↑ 20.3% | [2] |

| TIMP-3 | Mouse Cortical Glial Cells | 50 nM | 6 hours | ↑ 22.7% | [2] |

| TIMP-3 | Mouse Cortical Glial Cells | 1 µM | 6 hours | ↑ 26.3% | [2] |

| TIMP-4 | Mouse Cortical Glial Cells | 1 µM | 6 hours | ↓ 19.7% | [2] |

| TIMP-4 | Mouse Cortical Glial Cells | 50 µM | 6 hours | ↑ 22.6% | [2] |

Experimental Protocols

Structural Analysis

-

Objective: To determine the secondary structure of the VGVAPG peptide in solution.

-

Protocol:

-

Dissolve the VGVAPG peptide in an appropriate buffer (e.g., phosphate buffer) or solvent (e.g., trifluoroethanol to induce secondary structure).[10] Peptide concentration should be in the range of 0.1-1 mg/mL.

-

Use a quartz cuvette with a path length of 0.1 cm.

-

Record CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature.

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

Subtract the spectrum of the buffer/solvent blank.

-

Analyze the resulting spectrum using deconvolution software to estimate the percentage of different secondary structure elements.

-

-

Objective: To simulate the conformational dynamics of the VGVAPG peptide in an aqueous environment.

-

Protocol:

-

Generate an initial 3D structure of the VGVAPG peptide (e.g., an extended conformation).

-

Place the peptide in a periodic box of explicit water molecules (e.g., TIP3P water model).[11]

-

Neutralize the system with counter-ions if necessary.

-

Perform energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).[11][12]

-

Run the production MD simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to sample the conformational space.

-

Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and secondary structure elements over time.

-

Biological Assays

-

Objective: To quantify the chemotactic effect of the VGVAPG peptide on cells (e.g., fibroblasts, monocytes).

-

Protocol:

-

Use a Boyden chamber or a transwell insert with a porous membrane (pore size appropriate for the cell type, e.g., 8 µm for fibroblasts).

-

Place a solution containing the VGVAPG peptide at various concentrations in the lower chamber. Use a negative control (medium alone) and a positive control chemoattractant.

-

Seed the cells in serum-free medium in the upper chamber.

-

Incubate for a sufficient time to allow cell migration (e.g., 4-24 hours).

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

-

Objective: To assess the effect of the VGVAPG peptide on cell proliferation and viability.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the VGVAPG peptide. Include untreated control wells.

-

Incubate for the desired period (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[5]

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[5]

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Objective: To detect the activation of the ERK signaling pathway in response to VGVAPG.

-

Protocol:

-

Culture cells to sub-confluency and then serum-starve them to reduce basal ERK phosphorylation.

-

Treat the cells with the VGVAPG peptide for various time points (e.g., 5, 15, 30, 60 minutes).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.[13]

-

Visualizations

Caption: VGVAPG Signaling Cascade.

Caption: VGVAPG Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of Elastin-Derived Peptide VGVAPG on Matrix Metalloprotease-2 and -9 and the Tissue Inhibitor of Metalloproteinase-1, -2, -3 and -4 mRNA Expression in Mouse Cortical Glial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Elastin-Derived Peptide VGVAPG on Matrix Metalloprotease-2 and -9 and the Tissue Inhibitor of Metalloproteinase-1, -2, -3 and -4 mRNA Expression in Mouse Cortical Glial Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural characterization of VGVAPG, an elastin-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ibidi.com [ibidi.com]

- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. Molecular dynamics simulation of the interactions between EHD1 EH domain and multiple peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using molecular dynamics simulations to prioritize and understand AI-generated cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling of Pal-VGVAPG receptor binding

An In-Depth Technical Guide to the In Silico Modeling of Pal-VGVAPG Receptor Binding

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The palmitoylated hexapeptide Pal-VGVAPG, an analogue of the natural elastin-derived peptide (elastokine) VGVAPG, is a significant modulator of cellular activities, including fibroblast proliferation and extracellular matrix remodeling.[1][2] Its biological effects are primarily mediated through interaction with the Elastin Receptor Complex (ERC), a unique heterotrimeric cell surface receptor.[1][3] Understanding the specific binding mechanism at an atomic level is crucial for the rational design of novel therapeutics targeting skin aging, wound healing, and other matrix-related pathologies. This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of Pal-VGVAPG to its primary receptor subunit, the Elastin Binding Protein (EBP). It details the necessary experimental protocols for molecular docking and molecular dynamics simulations, presents key quantitative data, and illustrates the associated signaling pathways.

The Ligand and its Receptor

The Ligand: Pal-VGVAPG